(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of science. This compound is characterized by the presence of trifluoromethyl groups, a dicyclohexylphosphino group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of the 3,5-bis(trifluoromethyl)phenyl derivative, followed by the introduction of the dicyclohexylphosphino group through a phosphination reaction. The final step involves the coupling of the sulfinamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The trifluoromethyl groups and phosphino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways and targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diisopropylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dimethylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphino)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the dicyclohexylphosphino group, in particular, enhances its ability to act as a ligand in catalytic processes, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C32H42F6NOPS |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H42F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-21,25-26,29H,5-10,13-16H2,1-4H3/t29-,42?/m0/s1 |
InChI Key |
YEPMBIRTVRUNCS-OGIPZDPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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